molecular formula C22H36Si B6309477 Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane CAS No. 126116-86-7

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane

Cat. No.: B6309477
CAS No.: 126116-86-7
M. Wt: 328.6 g/mol
InChI Key: WXXXDSFGEXNHQT-UHFFFAOYSA-N
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Description

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is an organosilicon compound with the molecular formula C22H36Si It is characterized by the presence of two cyclopentadienyl rings substituted with methyl and tert-butyl groups, bonded to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane typically involves the reaction of 2-methyl-4-tert-butylcyclopentadienyl lithium with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Materials Science: Employed in the development of advanced materials with unique properties.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane involves its interaction with molecular targets through its silicon center. The cyclopentadienyl ligands provide stability and facilitate the compound’s reactivity. The pathways involved include coordination with metal centers and participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylbis(2-methyl-4-phenylcyclopentadienyl)silane
  • Dimethylbis(2-methyl-4-tert-butylphenylcyclopentadienyl)silane
  • Dimethylbis(2-methyl-4-tert-butylindenyl)silane

Uniqueness

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.

Properties

IUPAC Name

bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXXDSFGEXNHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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